Cyanidin 3-rutinoside
Overview
Description
Cyanidin 3-rutinoside is an anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the red, purple, and blue colors in many plants. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin 3-rutinoside can be synthesized through various methods. One common approach involves the extraction from natural sources such as fruits. For instance, ultrasound-assisted extraction from litchi fruit pericarp has been optimized to yield high amounts of cyanidin 3-O-rutinoside. The optimal conditions include 240 W of ultrasonic power, 34.5 minutes of ultrasonic time, and 54.1% ethanol concentration .
Industrial Production Methods: Industrial production often involves large-scale extraction from plant materials. The process typically includes maceration, filtration, and purification steps to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be induced by reactive oxygen species (ROS) or other oxidizing agents, leading to the formation of quinones and other oxidized products.
Reduction: Reducing agents such as sodium borohydride can be used to convert cyanidin 3-O-rutinoside into its reduced forms.
Major Products: The major products formed from these reactions include various glycosylated and oxidized derivatives, which can have different biological activities and properties .
Scientific Research Applications
Chemistry:
- Used as a natural dye due to its vibrant color properties.
- Acts as a pH indicator in chemical reactions.
Biology:
- Studied for its antioxidant properties, which help in reducing oxidative stress in cells.
- Investigated for its role in modulating cellular signaling pathways and gene expression .
Medicine:
- Exhibits anti-inflammatory and anti-cancer properties by inhibiting key enzymes and signaling pathways involved in inflammation and tumor growth .
- Potential therapeutic agent for cardiovascular diseases due to its ability to reduce lipid levels and improve endothelial function .
Industry:
- Used in the food industry as a natural colorant and preservative.
- Incorporated into cosmetic products for its skin-protective effects against UV radiation .
Mechanism of Action
Cyanidin 3-rutinoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Anti-cancer Mechanism: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways like NF-κB and MAPK.
Cardiovascular Protection: Lowers lipid levels and inhibits lipid absorption by acting as a mixed-type competitive inhibitor of pancreatic lipase.
Comparison with Similar Compounds
Cyanidin 3-rutinoside is similar to other anthocyanins such as cyanidin 3-O-glucoside and delphinidin 3-O-rutinoside. it has unique properties that make it stand out:
Cyanidin 3-O-glucoside: Another major anthocyanin with similar antioxidant and anti-inflammatory properties but differs in its glycosidic linkage.
Delphinidin 3-O-rutinoside: Known for its intense blue color and higher antioxidant capacity compared to cyanidin 3-O-rutinoside.
These compounds share similar biological activities but differ in their chemical structures, which influence their stability, solubility, and bioavailability .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31)/p+1/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPULRDBDVJAO-FXCAAIILSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313656 | |
Record name | Cyanidin 3-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28338-59-2 | |
Record name | Cyanidin 3-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28338-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin 3-rutinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028338592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin 3-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KERACYANIN CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR49FC491X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyanidin 3-rutinoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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